2,4-Dimethylphenyl methanesulfonate

Description

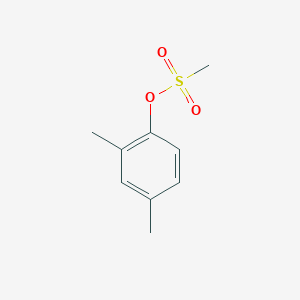

2,4-Dimethylphenyl methanesulfonate is an organosulfur compound featuring a methanesulfonate ester group (-OSO₂CH₃) attached to a 2,4-dimethylphenyl substituent. This class of compounds is notable for its stability and reactivity, making it valuable in organic synthesis, pharmaceuticals, and materials science. The electron-donating methyl groups at the 2- and 4-positions of the phenyl ring likely enhance the compound’s solubility in nonpolar solvents and modulate its reactivity in nucleophilic substitution reactions.

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

(2,4-dimethylphenyl) methanesulfonate |

InChI |

InChI=1S/C9H12O3S/c1-7-4-5-9(8(2)6-7)12-13(3,10)11/h4-6H,1-3H3 |

InChI Key |

IEEWDXMYFCUFFF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Methanesulfonates

(a) (2,4-Dichlorophenyl)methanesulfonyl Chloride

- Structure : Features chlorine substituents at the 2- and 4-positions instead of methyl groups.

- Reactivity : The electron-withdrawing Cl substituents increase the electrophilicity of the sulfonyl group, making it more reactive toward nucleophiles compared to the methyl-substituted analog. This is critical in applications like peptide synthesis or polymer crosslinking .

- Applications : Primarily used as a sulfonating agent or intermediate in pharmaceutical research.

(b) (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Methanesulfonate

- Structure : Contains a dioxolane ring (a cyclic ketal) instead of a benzene ring.

- Properties : The oxygen-rich dioxolane ring enhances polarity and water solubility. This structural difference makes it suitable for glycosylation reactions or carbohydrate chemistry .

- Stability : The cyclic structure may confer greater hydrolytic stability compared to aromatic methanesulfonates.

Table 1: Comparison of Substituted Phenyl Methanesulfonates

| Compound | Substituents | Molecular Formula | Key Applications |

|---|---|---|---|

| 2,4-Dimethylphenyl methanesulfonate | 2,4-dimethylphenyl | C₉H₁₂O₃S | Organic synthesis, stabilizers |

| (2,4-Dichlorophenyl)methanesulfonyl chloride | 2,4-dichlorophenyl | C₇H₅Cl₂O₂S | Sulfonation reactions |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate | Dioxolane ring | C₇H₁₂O₅S | Carbohydrate chemistry |

Triazine Derivatives with 2,4-Dimethylphenyl Groups

Several s-triazine derivatives (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine) share the 2,4-dimethylphenyl substituent but incorporate a triazine core .

- Structural Impact : The triazine ring introduces strong UV absorption properties, making these compounds effective as light stabilizers in plastics and coatings.

- Functional Differences : Unlike this compound, triazine derivatives are optimized for photostability rather than sulfonate-mediated reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.